molecular formula C13H15ClFNO2 B6643977 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide

Cat. No. B6643977
M. Wt: 271.71 g/mol
InChI Key: ZDMMKJKNUWEJQL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide, also known as PF-06282999, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. This compound belongs to the class of cyclobutylamides and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various cellular processes. One of the main targets of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide is the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide can induce DNA damage and cell death in cancer cells. 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has also been shown to inhibit the activity of the enzyme GSK-3β, which plays a key role in the regulation of various cellular processes, including inflammation and neurogenesis.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to induce DNA damage and cell death in tumor cells, while sparing normal cells. In inflammation, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to reduce the production of inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases. In neurological disorders, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Additionally, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has shown promising results in preclinical models, indicating its potential as a therapeutic agent. However, one of the limitations of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide is its low yield in the synthesis process, which may limit its availability for further research.

Future Directions

There are several future directions for the research and development of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide. One potential direction is the investigation of its therapeutic potential in combination with other drugs or therapies. Another direction is the exploration of its potential in the treatment of other diseases, such as autoimmune diseases and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide and its potential side effects. Overall, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has shown promising results in preclinical models and has the potential to be a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide involves a multistep process that begins with the reaction of 2-chloro-6-fluoroaniline with cyclobutanone to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with chloroacetyl chloride to form the chloroacetamide. Finally, the hydroxymethyl group is introduced by the reaction of the chloroacetamide with formaldehyde and sodium cyanoborohydride. The overall yield of this synthesis is around 20%.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In inflammation, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to reduce the production of inflammatory cytokines, which play a key role in the pathogenesis of various inflammatory diseases. In neurological disorders, 2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c14-10-3-1-4-11(15)9(10)7-12(18)16-13(8-17)5-2-6-13/h1,3-4,17H,2,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMMKJKNUWEJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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